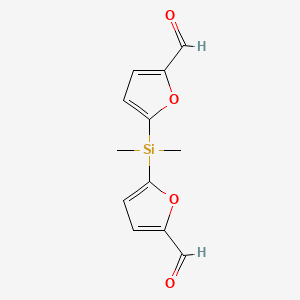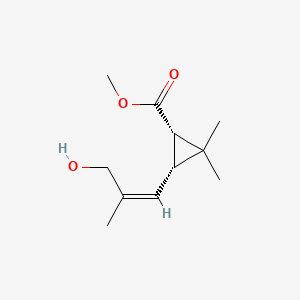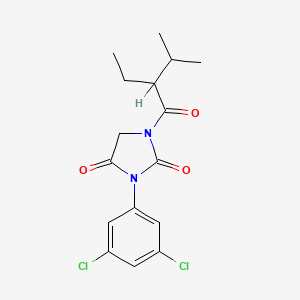
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichlorophenylamine and 2-ethyl-3-methylbutanoic acid.
Formation of Imidazolidine Ring: The 3,5-dichlorophenylamine is reacted with glyoxal to form the imidazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Acylation: The resulting imidazolidine intermediate is then acylated with 2-ethyl-3-methylbutanoic acid chloride in the presence of a suitable catalyst like pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and intermediates.
作用機序
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation, pain, or other physiological processes.
Binding Affinity: The compound exhibits high binding affinity to its molecular targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 3-(3,5-Dichlorophenyl)-1-(2-methylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(2-ethylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-methylbutanoyl)imidazolidine-2,4-dione
Uniqueness
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is unique due to:
- Structural Features : The presence of both 3,5-dichlorophenyl and 2-ethyl-3-methylbutanoyl groups.
- Biological Activity : Its distinct pharmacological profile compared to similar compounds.
- Chemical Stability : Enhanced stability under various conditions, making it suitable for diverse applications.
特性
CAS番号 |
90815-21-7 |
|---|---|
分子式 |
C16H18Cl2N2O3 |
分子量 |
357.2 g/mol |
IUPAC名 |
3-(3,5-dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-4-13(9(2)3)15(22)19-8-14(21)20(16(19)23)12-6-10(17)5-11(18)7-12/h5-7,9,13H,4,8H2,1-3H3 |
InChIキー |
WQFIFHHPPXEILI-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


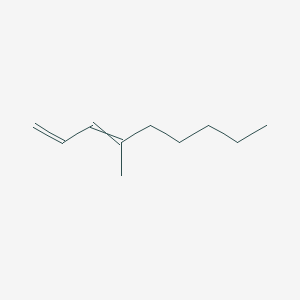

![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
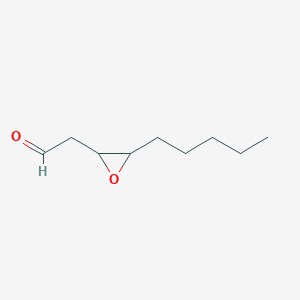

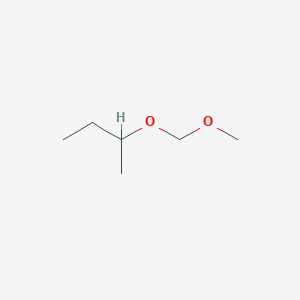
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
